molecular formula C14H20N2O2 B592345 tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 351324-70-4

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B592345
CAS No.: 351324-70-4
M. Wt: 248.326
InChI Key: LXBMKZNMZATOSI-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group attached to a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the tert-butyl group: This step might involve the alkylation of the quinoline core using tert-butyl halides under basic conditions.

    Carboxylation: The carboxylate group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Quinoline N-oxides.

    Reduction products: Tetrahydroquinoline derivatives.

    Substitution products: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its quinoline core, which is a common scaffold in pharmaceuticals.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting or modulating their activity. The molecular targets might include DNA, proteins, or cell membranes, leading to effects such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological properties.

Uniqueness

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the presence of the tert-butyl group, which can influence its lipophilicity and biological activity. The amino and carboxylate groups provide additional sites for chemical modification, potentially leading to a wide range of derivatives with diverse properties.

Biological Activity

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 351324-70-4
  • Boiling Point : Approximately 394.7 °C
  • Density : 1.145 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group enhances its ability to form hydrogen bonds, which may facilitate binding to specific molecular targets involved in disease pathways.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, which are critical for bacterial replication.

Anticancer Potential

Compounds similar to tert-butyl 7-amino-3,4-dihydroquinoline have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Notably, a derivative exhibited an IC50 value in the low micromolar range against several cancer cell lines.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes linked to various diseases. For example, it may inhibit enzymes involved in inflammatory pathways or those overexpressed in certain cancers.

Comparative Studies

CompoundBiological ActivityIC50 (µM)Mechanism
This compoundAntimicrobial, Anticancer<10 (varies by cell line)Enzyme inhibition
7-nitroquinolineModerate Antimicrobial~15DNA gyrase inhibition
tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylateLow Anticancer>20Unknown

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that tert-butyl 7-amino-3,4-dihydroquinoline exhibited superior activity compared to traditional antibiotics.
  • Anticancer Research : In vitro studies on breast cancer cell lines showed that treatment with tert-butyl 7-amino-3,4-dihydroquinoline resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
  • Enzyme Inhibition : A recent investigation into the inhibition of cyclooxygenase (COX) enzymes revealed that this compound could serve as a lead structure for developing anti-inflammatory drugs.

Properties

IUPAC Name

tert-butyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBMKZNMZATOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659446
Record name tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351324-70-4
Record name tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of the crude 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (4.5 g, 16.2 mol) and 10% Pd—C (0.45 g) in MeOH (40 mL) was stirred under H2 (1 atm) at room temperature overnight. After filtration, the filtrate was concentrated and the residue was purified by column chromatography (petroleum ether-EtOAc, 5:1) to give tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (DC-1) as a brown solid (1.2 g, 22% over 2 steps). 1H NMR (CDCl3) δ 7.15 (d, J=2 Hz, 1H), 6.84 (d, J=8 Hz, 1H), 6.36-6.38 (m, 1H), 3.65-3.68 (m, 2H), 3.10 (br s, 2H), 2.66 (t, J=6.4 Hz, 2H), 1.84-1.90 (m, 2H), 1.52 (s, 9H); ESI-MS 496.8 m/z (2M+H+).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One

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